

# Preclinical Toxicological Profile of JNJ-26489112: An In-Depth Technical Review

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## Compound of Interest

Compound Name: JNJ-26489112

Cat. No.: B1673008

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## Executive Summary

**JNJ-26489112** is an investigational anticonvulsant drug developed as a potential successor to topiramate, with a design aimed at reducing side effects by avoiding activity against carbonic anhydrase.<sup>[1]</sup> Preclinical toxicology studies have been pivotal in characterizing its safety profile, with a particular focus on ocular safety. Chronic toxicity studies have been conducted in rats, dogs, and monkeys, revealing species-specific retinal effects. This technical guide provides a comprehensive overview of the available preclinical toxicological data for **JNJ-26489112**, including detailed experimental protocols and a summary of key findings. The mechanism of action for **JNJ-26489112** remains unknown.<sup>[1]</sup>

## Overview of Preclinical Toxicology Program

The preclinical safety evaluation of **JNJ-26489112** involved a series of chronic toxicity studies in multiple species to assess potential target organs and dose-limiting toxicities. The primary findings from these studies centered on retinal effects, which were investigated in-depth to understand their relevance to human risk assessment.

## Key Toxicological Findings

The most significant toxicological findings for **JNJ-26489112** in preclinical studies were observed in the retina of albino rats and monkeys. In contrast, studies in dogs did not reveal

any ocular effects.

## Rodent Studies (Albino Rats)

In a 6-month chronic toxicity study in albino rats, **JNJ-26489112** was associated with retinal atrophy at supratherapeutic exposure levels. The nature and pattern of the histopathological changes were characteristic of light-induced retinal damage, a phenomenon to which albino rats are particularly susceptible.

## Non-Rodent Studies (Dogs and Monkeys)

A 9-month chronic toxicity study in monkeys revealed reductions in both rod- and cone-mediated electroretinograms (ERGs) at supratherapeutic exposures. Importantly, these functional changes were not accompanied by any histopathological alterations in the retina, suggesting a neuromodulatory rather than a neurotoxic effect. Studies in dogs showed an absence of any ocular effects.

## Quantitative Toxicology Data

The following tables summarize the key quantitative findings from the chronic toxicity studies of **JNJ-26489112**.

Species	Study Duration	Dose Levels	Key Findings	No Observed Adverse Effect Level (NOAEL)
Albino Rat	6 Months	[Data not publicly available]	Retinal atrophy at supratherapeutic exposures, consistent with light-induced damage.	[Data not publicly available]
Dog	[Data not publicly available]	[Data not publicly available]	No ocular effects observed.	[Data not publicly available]
Monkey	9 Months	[Data not publicly available]	Reductions in rod- and cone-mediated electroretinograms at supratherapeutic exposures. No histopathological correlates.	[Data not publicly available]

## Experimental Protocols

Detailed methodologies for the key toxicology studies are outlined below.

### Six-Month Chronic Oral Toxicity Study in Albino Rats

- Test System: Albino rats (strain not specified).
- Group Size: [Data not publicly available].
- Dosing: **JNJ-26489112** was administered orally once daily for 6 months.
- Dose Groups: A control group and multiple dose groups with exposures up to supratherapeutic levels.

- Assessments:
  - In-life: Clinical observations, body weight, food consumption.
  - Ophthalmology: Regular ophthalmic examinations.
  - Terminal Procedures: At the end of the study, animals were euthanized, and a full necropsy was performed.
  - Histopathology: A comprehensive set of tissues, with a focus on the eyes, was collected, processed, and examined microscopically.

## Nine-Month Chronic Oral Toxicity Study in Monkeys

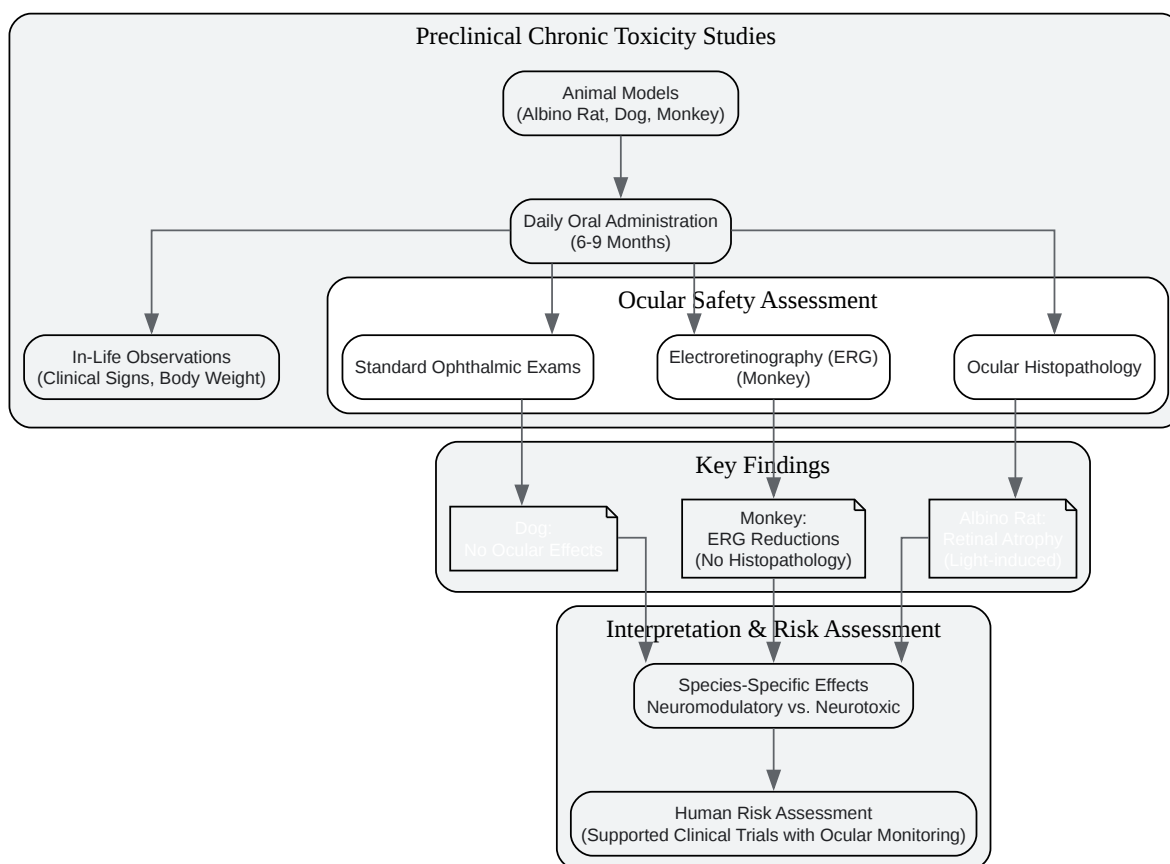
- Test System: Monkeys (species not specified).
- Group Size: [Data not publicly available].
- Dosing: **JNJ-26489112** was administered orally once daily for 9 months.
- Dose Groups: A control group and multiple dose groups with exposures up to supratherapeutic levels.
- Assessments:
  - In-life: Clinical observations, body weight, food consumption.
  - Ophthalmology: Regular ophthalmic examinations, including indirect ophthalmoscopy and slit-lamp examinations.
  - Electroretinography (ERG): In vivo functional ocular analysis was conducted to assess rod- and cone-mediated retinal responses.
  - Terminal Procedures: At the end of the study, animals were euthanized, and a full necropsy was performed.
  - Histopathology: A comprehensive set of tissues, with a focus on the eyes and optic nerves, was collected, processed, and examined microscopically.

## Visualizations

### Signaling Pathways

The precise mechanism of action of **JNJ-26489112** is unknown. Therefore, a diagram of a specific signaling pathway cannot be provided. The observed anticonvulsant activity suggests interaction with neuronal excitability pathways, but further research is needed to elucidate the molecular targets.

### Experimental Workflow for Ocular Toxicity Assessment



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Caption: Workflow for the preclinical ocular toxicity assessment of **JNJ-26489112**.

## Discussion and Conclusion

The preclinical toxicological evaluation of **JNJ-26489112** identified the retina as a target organ in albino rats and monkeys at supratherapeutic doses. The retinal atrophy in albino rats was

consistent with a known species-specific sensitivity to light-induced damage. The functional ERG changes in monkeys, without corresponding histopathological findings, were interpreted as likely neuromodulatory and not indicative of direct neurotoxicity. The absence of ocular findings in dogs further supported the assessment of a low risk for human retinal toxicity at therapeutic doses. These preclinical findings were crucial in designing and supporting the safe progression of **JNJ-26489112** into clinical trials, which included comprehensive ocular monitoring. While development for major depressive disorder was halted for portfolio reasons, the preclinical data for **JNJ-26489112** provide a valuable case study in the assessment of drug-induced ocular toxicity.[1] In clinical trials for photosensitive epilepsy, **JNJ-26489112** was generally well-tolerated, with the most common adverse events being mild headache, dizziness, and nausea.

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## References

- 1. researchgate.net [researchgate.net]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)